2-(Adamantan-1-yl)-2-aminoacetic acid
Overview
Description
2-(Adamantan-1-yl)-2-aminoacetic acid is a compound that features an adamantane unit12. The adamantane unit is a polycyclic hydrocarbon with fused chair cyclohexane rings3. Adamantane derivatives are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities3.
Synthesis Analysis
The synthesis of adamantyl-based compounds involves various methods. For instance, 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids3. Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one4.Molecular Structure Analysis
The molecular structure of 2-(Adamantan-1-yl)-2-aminoacetic acid is characterized by an adamantane unit and a halogenophenyl ring5. The adamantane moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system5.
Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products6. 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid6.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Adamantan-1-yl)-2-aminoacetic acid are not readily available2. However, it is known that the adamantane unit contributes to the lipophilicity of the compound3.
Scientific Research Applications
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Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl) (phenyl)methyl Fragment
- Methods of Application : The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
- Results : The reaction of 1- [isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield .
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives
- Application Summary : This study focuses on the synthesis of a series of 2- (adamantan-1-yl)-2-oxoethyl benzoates and 2- (adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate. These compounds exhibit strong antioxidant activities and good anti-inflammatory activities .
- Methods of Application : The compounds were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
- Results : The three-dimensional structures studied using X-ray diffraction suggest that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .
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Advances in the Chemistry of Unsaturated Adamantane Derivatives
- Application Summary : This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
- Methods of Application : The methods for synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
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Synthesis of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- Application Summary : Guo et al. propose a method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by a reaction of adamantanecarboxylic acid with enamides .
- Methods of Application : The carboxylic acid derivative acts as an alkylating agent .
- Results : The specific results of this method are not provided in the source .
-
Synthesis and Reactions of Allylic Azides of the Adamantane Series
- Application Summary : This research focuses on the synthesis and reactions of allylic azides of the adamantane series. Allylic azides serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles, which are important for medicinal chemistry .
- Methods of Application : The reduction of the synthesized trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride gave (S*)-(adamantan-1-yl)[(S*)-aziridin-2-yl]methanol. Under heating with HCl, the latter underwent aziridine ring opening to form (1S*,2R*)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride .
- Results : The specific results of this method are not provided in the source .
-
Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl …
- Application Summary : This research focuses on the synthesis and reactions of functionally substituted 2-(Adamantan-1-yl) compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results of this method are not provided in the source .
Safety And Hazards
The safety and hazards of 2-(Adamantan-1-yl)-2-aminoacetic acid are not readily available7. However, it is important to handle all chemicals with appropriate safety measures.
Future Directions
Adamantane-based compounds are of interest in the field of drug discovery due to their diverse biological properties3. Future research may focus on the development of novel methods for their preparation and the exploration of their potential therapeutic applications3.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFVURYVWPLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390096 | |
Record name | Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-aminoacetic acid | |
CAS RN |
60256-21-5 | |
Record name | Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(adamantan-1-yl)-2-aminoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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